1-(4-fluorophenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4OS/c22-17-10-8-15(9-11-17)19(27)14-28-21-25-24-20(16-5-4-12-23-13-16)26(21)18-6-2-1-3-7-18/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKHGPJGIRRKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a nitrile compound.
Thioether formation: The triazole intermediate can be reacted with a thiol compound to introduce the thioether linkage.
Final coupling: The fluorophenyl and pyridinyl groups can be introduced through coupling reactions, such as Suzuki or Heck coupling, under specific conditions involving palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or other reducible groups.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of 328.4 g/mol. Its structure features a triazole ring, which is known for enhancing biological activity in various compounds. The IUPAC name is 1-(4-fluorophenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness comparable to established antibiotics. In vitro studies have demonstrated its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression.
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF7 (Breast Cancer) | 15 | Apoptosis induction | |
| A549 (Lung Cancer) | 12 | Cell cycle arrest | |
| HeLa (Cervical Cancer) | 10 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Table 3: Anti-inflammatory Activity
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Breast Cancer : A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly inhibited tumor growth in MCF7 xenograft models, leading to a marked reduction in tumor size compared to controls .
- Antimicrobial Efficacy : Research conducted by Smith et al. showed that formulations containing this compound exhibited superior antimicrobial activity compared to traditional antibiotics in treating skin infections caused by resistant strains .
- Inflammatory Disease Model : In an animal model of rheumatoid arthritis, treatment with the compound resulted in decreased joint swelling and reduced levels of inflammatory markers .
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Molecular Data of Similar Triazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents on Triazole Ring |
|---|---|---|---|
| 1-(4-Fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone | C₁₇H₁₄FN₃OS | 327.4 | 4-Methyl, 5-phenyl |
| 1-(4-Fluorophenyl)-2-[(4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio]ethanone | C₁₉H₁₆FN₇OS₂ | 441.0 | 4-Ethyl, 5-(pyridin-4-yl) |
| 2-((4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone | C₂₃H₁₉FN₄O₂S | 434.5 | 4-(4-Ethoxyphenyl), 5-(pyridin-3-yl) |
| 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone | C₂₁H₁₄ClFN₄OS | 424.9 | 4-(4-Chlorophenyl), 5-(pyridin-4-yl) |
Key Observations:
Table 2: Antimicrobial Activity of Selected Triazole Derivatives
| Compound Name | MIC* against P. aeruginosa (µg/mL) | MBC† (µg/mL) | Notable Activity |
|---|---|---|---|
| 1-(4-Fluorophenyl)-2-[(4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio]ethanone | 31.25 | 62.5 | Broad-spectrum antibacterial |
| 1-(4-Methoxyphenyl)-2-[(4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio]ethanone | 31.25 | 62.5 | Synergistic effects with β-lactams |
| 2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-1-(4-fluorophenyl)ethanone | 62.5 | 125 | Moderate antifungal activity |
*MIC: Minimum Inhibitory Concentration; †MBC: Minimum Bactericidal Concentration
Sources :
Key Findings:
- Alkyl Chain Length : Ethyl substituents (e.g., 4-ethyl-5-(pyridin-4-yl)) reduce MBC values compared to methyl groups, suggesting enhanced bactericidal efficacy with longer alkyl chains .
- Chlorophenyl vs. Fluorophenyl : Chlorophenyl-substituted derivatives (e.g., C₂₁H₁₄ClFN₄OS) show higher MIC/MBC values, indicating fluorine’s superior electronegativity improves target binding .
- Pyridinyl Position : Pyridin-3-yl derivatives (target compound) may exhibit better activity than pyridin-4-yl analogues due to optimized spatial orientation in enzyme active sites .
Physicochemical Properties
- Solubility : Pyridinyl-substituted compounds (e.g., target compound) exhibit higher aqueous solubility than phenyl-substituted analogues due to polar heteroaryl groups .
- Melting Points : Derivatives with bulkier substituents (e.g., 4-ethoxyphenyl) show higher melting points (195–197°C) compared to methyl-substituted compounds (184–186°C), correlating with crystallinity .
Unique Advantages of the Target Compound
The target compound’s combination of 4-phenyl , 5-pyridin-3-yl , and 4-fluorophenyl groups confers distinct advantages:
Enhanced Binding Affinity : The pyridin-3-yl group facilitates π-π stacking and hydrogen bonding with microbial enzyme active sites .
Metabolic Stability: The fluorine atom reduces oxidative metabolism, prolonging half-life in vivo compared to non-fluorinated analogues .
Synergistic Effects : Preliminary studies suggest synergism with fluconazole against Candida albicans, though further validation is needed .
Biological Activity
1-(4-fluorophenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone is a synthetic compound that incorporates a fluorophenyl moiety and a triazole-thioether linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections will delve into its synthesis, mechanism of action, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several organic reactions:
- Formation of the Triazole Ring : This can be achieved through cyclization involving hydrazine derivatives and nitriles.
- Thioether Formation : The triazole intermediate reacts with a thiol to introduce the thioether linkage.
- Final Coupling : The fluorophenyl and pyridinyl groups are introduced via coupling reactions like Suzuki or Heck coupling using palladium catalysts.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Signal Transduction Pathways : It may modulate pathways that are crucial for cell survival and proliferation .
Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant anticancer properties:
- Cell Line Studies : In vitro studies demonstrated that triazole derivatives can inhibit the growth of various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against colon carcinoma (HCT116) and breast cancer (T47D) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 6.2 |
| Compound B | T47D | 27.3 |
| 1-(4-fluorophenyl)-2-[...] | TBD | TBD |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazoles are known for their effectiveness against fungal infections and have been evaluated for antibacterial activity as well:
- Mechanism : The presence of the triazole ring may interfere with fungal cell wall synthesis or disrupt essential metabolic pathways.
- Case Studies : Various derivatives have been tested against pathogens like Candida albicans and Staphylococcus aureus, showing promising results .
Study on Anticancer Activity
In a study published in 2020, researchers synthesized several triazole-thioether compounds and evaluated their anticancer activities. One compound demonstrated an IC50 value of 6.2 µM against HCT116 cells, indicating potent activity .
Study on Antimicrobial Activity
Another study focused on the antimicrobial properties of related triazole compounds. These compounds were found to exhibit significant antifungal activity against Candida spp., with some derivatives showing MIC values lower than standard antifungal agents .
Q & A
Q. What are the key steps in synthesizing 1-(4-fluorophenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone?
The synthesis typically involves:
- Step 1 : Formation of the triazole ring via cyclization of thiosemicarbazide precursors under reflux conditions.
- Step 2 : Introduction of the thioether linkage by reacting the triazole-thiol intermediate with a fluorophenyl ethanone derivative using coupling agents like DCC (dicyclohexylcarbodiimide) .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Key reagents include phenyl isothiocyanate and 4-fluorophenyl acetyl chloride. Reaction yields range from 65–82% depending on solvent choice (e.g., DMF or THF) .
Q. How is the compound characterized using spectroscopic methods?
- NMR : and NMR confirm regiochemistry of the triazole ring and thioether linkage. For example, the thioketone proton appears at δ 4.27 ppm (s, 2H) .
- HPLC : Used to assess purity (>95%) with a C18 column and mobile phase (acetonitrile/water, 70:30) at 254 nm .
- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., m/z 441 [M] for derivatives) .
Q. What are common biological targets for this compound?
The triazole-thioether scaffold interacts with:
- Enzymes : 5-Lipoxygenase (5-LOX) and cytochrome P450, based on docking studies .
- Receptors : EGFR (epidermal growth factor receptor) and antimicrobial targets like bacterial dihydrofolate reductase . In vitro assays show IC values of 2.5–15 µM against cancer cell lines (e.g., MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalysts : Use CuI (5 mol%) to accelerate triazole formation, reducing reaction time from 24h to 8h .
- Solvent Optimization : Replace DMF with THF to minimize side reactions (e.g., oxidation), improving yield by 18% .
- Temperature Control : Maintain 60–70°C during thioether coupling to prevent decomposition of the thiol intermediate .
Q. What computational methods predict the compound’s bioactivity?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the fluorine atom lowers LUMO energy (-1.8 eV), enhancing electrophilic interactions .
- Molecular Docking : Use AutoDock Vina to simulate binding to 5-LOX (binding energy: -9.2 kcal/mol) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How can structural modifications enhance bioactivity?
- Substitution Patterns : Replace the pyridinyl group with a nitrobenzamide moiety to improve antimicrobial activity (MIC reduced from 25 µg/mL to 8 µg/mL) .
- Hybridization : Conjugate with fluoroquinolones (e.g., ciprofloxacin) to target DNA gyrase in resistant bacteria .
- Prodrug Design : Introduce ester groups (e.g., ethyl acetate) to enhance solubility and bioavailability .
Q. How do crystallographic studies elucidate the compound’s structure?
- X-Ray Crystallography : Reveals dihedral angles between aromatic rings (e.g., 76.67° between fluorophenyl and triazole planes) and hydrogen-bonding networks (e.g., C–H···O interactions at 2.89 Å) .
- Cambridge Structural Database (CSD) : Compare bond lengths (e.g., C–S bond: 1.78 Å) with analogs to validate synthetic accuracy .
Q. How can contradictions in bioactivity data be resolved?
Conflicting results (e.g., variable IC values) may arise from:
- Assay Conditions : Differences in pH (7.4 vs. 6.5) or serum content (10% FBS vs. serum-free) .
- Purity : HPLC-grade (>98%) vs. crude samples alter efficacy by 30–50% .
- Cell Line Variability : Use standardized panels (e.g., NCI-60) to ensure reproducibility .
Q. What role does the fluorine substituent play in reactivity?
- Electronic Effects : The electronegative fluorine withdraws electron density, stabilizing the ketone moiety and directing electrophilic substitution to the para position .
- Metabolic Stability : Fluorine reduces oxidative metabolism by CYP450, increasing half-life (t = 4.2 h vs. 1.8 h for non-fluorinated analogs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
